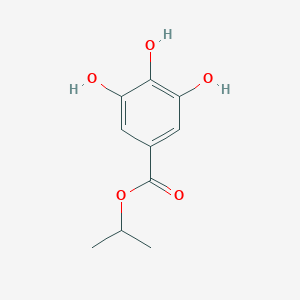
Gapicomine
概要
説明
Gapicomine is a chemical compound known for its role as a coronary vasodilator. It was discovered in 1970 by Polish chemist Stanisław Biniecki and was primarily used in the treatment of coronary heart disease. The compound has since been withdrawn from the market in the countries where it was used .
作用機序
Target of Action
Gapicomine is primarily known as a coronary vasodilator . This suggests that its primary targets are likely the smooth muscle cells in the walls of coronary arteries. By acting on these cells, this compound can cause the arteries to dilate, or widen, improving blood flow to the heart.
Mode of Action
This relaxation can lead to the dilation of the arteries, allowing for increased blood flow to the heart .
Pharmacokinetics
It is known that this compound was administered orally in tablet form , suggesting that it is likely absorbed through the gastrointestinal tract. The distribution, metabolism, and excretion of this compound remain unclear.
Result of Action
The primary result of this compound’s action is the dilation of the coronary arteries, leading to increased blood flow to the heart . This can help alleviate symptoms associated with conditions like angina pectoris, where restricted blood flow to the heart leads to chest pain.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gapicomine involves several key steps:
Oxime Formation: The reaction between isonicotinaldehyde and hydroxylamine produces 4-Pyridinealdoxime.
Reduction: Catalytic hydrogenation of 4-Pyridinealdoxime over Raney-Nickel yields 4-Picolylamine.
Reductive Amination: The final step involves the reductive amination of 4-Picolylamine with a second equivalent of isonicotinaldehyde to produce this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthetic route described above can be scaled up for industrial applications, involving standard chemical engineering practices to ensure efficiency and yield.
化学反応の分析
Types of Reactions: Gapicomine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can participate in substitution reactions, particularly involving its pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium tetrahydroborate and catalytic hydrogenation are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce secondary amines .
科学的研究の応用
Gapicomine has been explored for various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex molecules.
Biology: Research has investigated its effects on cellular pathways and its potential as a biochemical tool.
Medicine: Although withdrawn from clinical use, it has been studied for its vasodilatory effects and potential therapeutic applications.
類似化合物との比較
Nifedipine: Another coronary vasodilator used to treat hypertension and angina.
Amlodipine: A calcium channel blocker with similar vasodilatory effects.
Verapamil: Used for its effects on the cardiovascular system, particularly in treating arrhythmias.
Uniqueness: Gapicomine is unique in its specific chemical structure, which includes two pyridine rings connected by a methylene bridge. This structure contributes to its distinct pharmacological profile and differentiates it from other vasodilators .
特性
IUPAC Name |
1-pyridin-4-yl-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-5-13-6-2-11(1)9-15-10-12-3-7-14-8-4-12/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQQZPGNRKTPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22164-96-1 (citrate[1:1]) | |
| Record name | Gapicomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10165477 | |
| Record name | Gapicomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539-39-5 | |
| Record name | N-(4-Pyridinylmethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1539-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gapicomine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gapicomine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GAPICOMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWW0P95393 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
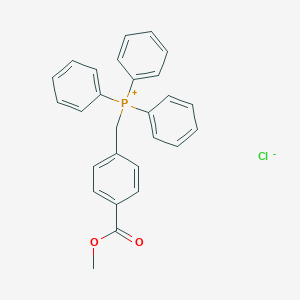
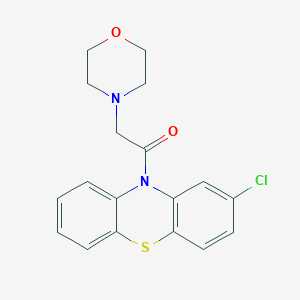
![2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid](/img/structure/B73772.png)
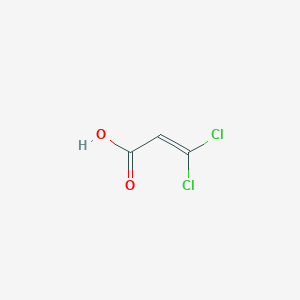
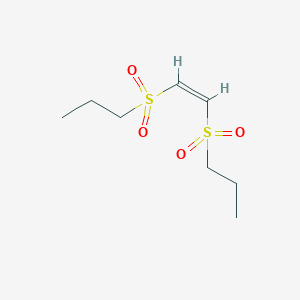
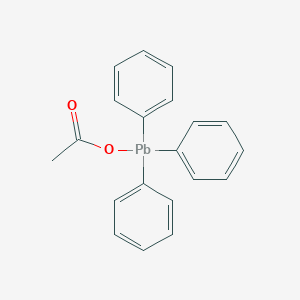

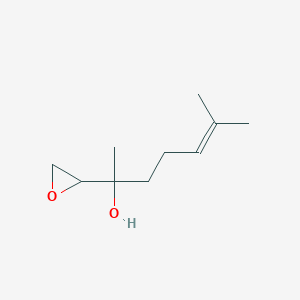
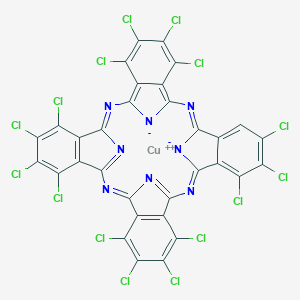
![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)


